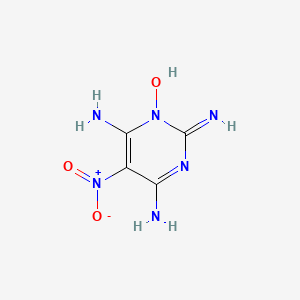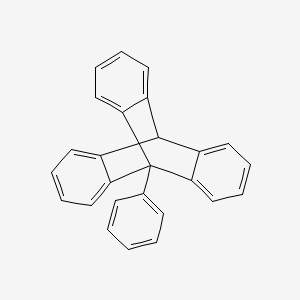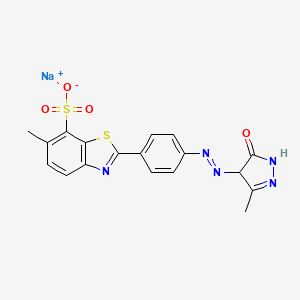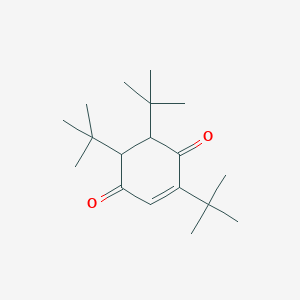
Ruthenium--tantalum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ruthenium–tantalum (1/1) is a compound formed by the combination of ruthenium and tantalum in a 1:1 ratio. Ruthenium is a rare transition metal belonging to the platinum group, known for its catalytic properties and resistance to corrosion. Tantalum, on the other hand, is a refractory metal known for its high melting point and excellent resistance to corrosion and wear. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ruthenium–tantalum (1/1) can be achieved through various synthetic routes. One common method involves the co-deposition of ruthenium and tantalum onto a substrate using techniques such as physical vapor deposition (PVD) or chemical vapor deposition (CVD). In PVD, the metals are vaporized in a vacuum chamber and then condensed onto a substrate, forming a thin film of the compound. In CVD, gaseous precursors of ruthenium and tantalum are introduced into a reaction chamber, where they decompose and deposit onto a substrate.
Industrial Production Methods
In industrial settings, the production of ruthenium–tantalum (1/1) often involves the use of high-temperature furnaces and specialized equipment to ensure the precise control of reaction conditions. The metals are typically melted together in a vacuum or inert atmosphere to prevent oxidation and contamination. The resulting alloy is then processed into the desired form, such as thin films, powders, or bulk materials, depending on the intended application.
化学反応の分析
Types of Reactions
Ruthenium–tantalum (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the properties of both ruthenium and tantalum, which can participate in different types of chemical transformations.
Common Reagents and Conditions
Oxidation Reactions: Ruthenium–tantalum (1/1) can be oxidized using strong oxidizing agents such as oxygen or ozone. The reaction typically occurs at elevated temperatures and results in the formation of oxides of ruthenium and tantalum.
Reduction Reactions: The compound can be reduced using reducing agents such as hydrogen or carbon monoxide. These reactions often require high temperatures and can lead to the formation of metallic ruthenium and tantalum.
Substitution Reactions: Ruthenium–tantalum (1/1) can undergo substitution reactions with various ligands, resulting in the formation of new compounds with different properties.
Major Products Formed
The major products formed from the reactions of ruthenium–tantalum (1/1) depend on the specific reaction conditions and reagents used. Common products include oxides, nitrides, and carbides of ruthenium and tantalum, as well as various organometallic complexes.
科学的研究の応用
Ruthenium–tantalum (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions. Its high catalytic activity and stability make it valuable in both academic and industrial research.
Electronics: Ruthenium–tantalum (1/1) is used in the fabrication of electronic devices, such as thin-film resistors and capacitors, due to its excellent electrical conductivity and resistance to corrosion.
Biomedical Applications: The compound is being investigated for its potential use in biomedical applications, such as drug delivery systems and medical implants, due to its biocompatibility and resistance to degradation.
Materials Science: Ruthenium–tantalum (1/1) is used in the development of advanced materials with enhanced mechanical properties, such as high-strength alloys and coatings for wear-resistant applications.
作用機序
The mechanism by which ruthenium–tantalum (1/1) exerts its effects depends on the specific application and the properties of the compound. In catalysis, the compound’s high surface area and active sites facilitate the adsorption and activation of reactant molecules, leading to increased reaction rates. In electronic applications, the compound’s excellent electrical conductivity and stability contribute to its performance in devices. In biomedical applications, the compound’s biocompatibility and resistance to degradation make it suitable for use in medical implants and drug delivery systems.
類似化合物との比較
Ruthenium–tantalum (1/1) can be compared with other similar compounds, such as ruthenium–osmium (1/1) and tantalum–niobium (1/1). While these compounds share some properties with ruthenium–tantalum (1/1), they also have unique characteristics that make them suitable for different applications.
Ruthenium–osmium (1/1): This compound has similar catalytic properties to ruthenium–tantalum (1/1) but may exhibit different reactivity and stability due to the presence of osmium.
Tantalum–niobium (1/1): This compound has similar mechanical properties to ruthenium–tantalum (1/1) but may have different electrical and thermal properties due to the presence of niobium.
By comparing these compounds, researchers can identify the most suitable material for a given application based on the specific properties required.
特性
CAS番号 |
12067-10-6 |
|---|---|
分子式 |
RuTa |
分子量 |
282.0 g/mol |
IUPAC名 |
ruthenium;tantalum |
InChI |
InChI=1S/Ru.Ta |
InChIキー |
CMIQNFUKBYANIP-UHFFFAOYSA-N |
正規SMILES |
[Ru].[Ta] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


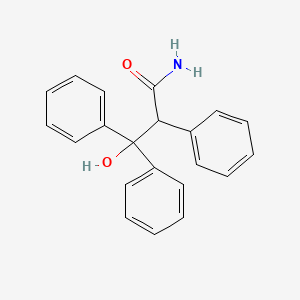
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

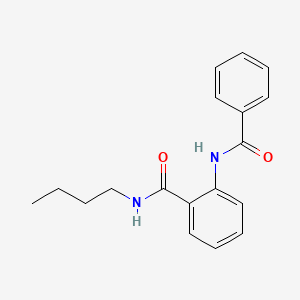
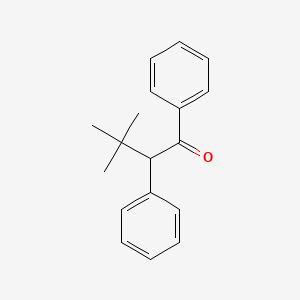

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
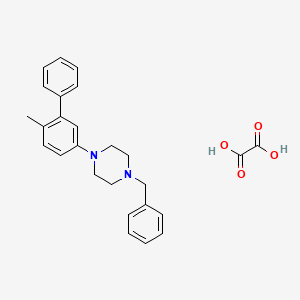
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)

